Antrocinnamomin B
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Overview
Description
Antrocinnamomin B is a natural product found in Taiwanofungus camphoratus with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Antrocinnamomin B : this compound has been synthesized through a process involving key steps like Furstner–Kochi iron-catalyzed sp2–sp3 cross-coupling and 2-silyloxyfuran oxyfunctionalization (Boukouvalas et al., 2012).
Biological Activities and Applications
- Nitric Oxide Inhibitory Activity : The mycelium extract of Antrodia cinnamomea, which includes this compound, demonstrated significant inhibitory effects on nitric oxide production, indicating its potential anti-inflammatory properties (Wu et al., 2008).
Pharmacological Effects
- Anti-Tumor Activities : this compound, as part of the mycelium extracts of Antrodia cinnamomea, has shown potential in inhibiting tumor growth and promoting apoptosis in cancer cells (Guo et al., 2016).
Potential Therapeutic Applications
Inhibition of ACE2 Activity : this compound, among other compounds from Antrodia cinnamomea, exhibited inhibitory effects on angiotensin-converting enzyme 2 (ACE2) in human epithelial cells. This suggests its potential role in preventing SARS-CoV-2 host cell entry (Kumar et al., 2021).
Effects on Cancer Cells : Studies have indicated that this compound may sensitize cancer cells to radiotherapy, particularly in prostate cancer, by inhibiting key signaling pathways like PI3K/AKT and MAPK (Chen et al., 2018).
Properties
CAS No. |
1030612-04-4 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-hydroxy-3-(4-hydroxyphenyl)-4-(2-methylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H15NO4/c1-8(2)7-11-12(14(18)15(19)13(11)17)9-3-5-10(16)6-4-9/h3-6,8,16,19H,7H2,1-2H3 |
InChI Key |
OVZPMQOYHUYDEQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)O |
Synonyms |
antrocinnamomin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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